Methyl 3,6-dicyclopropyl-1-(2-(ethylamino)-2-oxoethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
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Overview
Description
Methyl 3,6-dicyclopropyl-1-(2-(ethylamino)-2-oxoethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex organic compound belonging to the pyrazolo[3,4-b]pyridine family This compound is characterized by its unique structure, which includes cyclopropyl groups and a pyrazolo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,6-dicyclopropyl-1-(2-(ethylamino)-2-oxoethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves multi-step organic reactions
Formation of Pyrazolo[3,4-b]pyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Cyclopropyl Groups: Cyclopropyl groups can be introduced via cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagents.
Addition of Ethylamino-Oxoethyl Moiety: This step typically involves the reaction of the intermediate with ethylamine and an appropriate oxo compound under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. Techniques such as continuous flow synthesis and the use of automated reactors can enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,6-dicyclopropyl-1-(2-(ethylamino)-2-oxoethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert oxo groups to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
Methyl 3,6-dicyclopropyl-1-(2-(ethylamino)-2-oxoethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of Methyl 3,6-dicyclopropyl-1-(2-(ethylamino)-2-oxoethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that involve binding to these targets, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,6-dicyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate: Lacks the ethylamino-oxoethyl moiety.
Ethyl 3,6-dicyclopropyl-1-(2-(methylamino)-2-oxoethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate: Contains a methylamino group instead of ethylamino.
Uniqueness
Methyl 3,6-dicyclopropyl-1-(2-(ethylamino)-2-oxoethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 3,6-dicyclopropyl-1-[2-(ethylamino)-2-oxoethyl]pyrazolo[3,4-b]pyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-3-19-14(23)9-22-17-15(16(21-22)11-6-7-11)12(18(24)25-2)8-13(20-17)10-4-5-10/h8,10-11H,3-7,9H2,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNNFAAIRDKRLMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CN1C2=C(C(=CC(=N2)C3CC3)C(=O)OC)C(=N1)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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